molecular formula C10H7ClN2O3 B14896802 3-Chloro-8-methoxycinnoline-6-carboxylic acid

3-Chloro-8-methoxycinnoline-6-carboxylic acid

Cat. No.: B14896802
M. Wt: 238.63 g/mol
InChI Key: RYBKTFGCWLJITC-UHFFFAOYSA-N
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Description

3-Chloro-8-methoxycinnoline-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the cinnoline family This compound is characterized by the presence of a chlorine atom at the 3rd position, a methoxy group at the 8th position, and a carboxylic acid group at the 6th position on the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-methoxycinnoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of 8-methoxycinnoline, followed by carboxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the carboxylation step may involve the use of carbon dioxide under high pressure .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as catalytic processes. For instance, the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) can be employed to introduce the carboxylic acid group . These methods are optimized for higher yields and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-8-methoxycinnoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-8-methoxycinnoline-6-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-8-methoxycinnoline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit certain enzymes involved in cell proliferation and survival. The compound may induce apoptosis in cancer cells by modulating pathways such as the caspase cascade . Additionally, its ability to form stable complexes with metal ions makes it useful in various catalytic processes.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-Chloro-8-methoxycinnoline-6-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the cinnoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

3-chloro-8-methoxycinnoline-6-carboxylic acid

InChI

InChI=1S/C10H7ClN2O3/c1-16-7-3-6(10(14)15)2-5-4-8(11)12-13-9(5)7/h2-4H,1H3,(H,14,15)

InChI Key

RYBKTFGCWLJITC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)C=C(N=N2)Cl

Origin of Product

United States

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